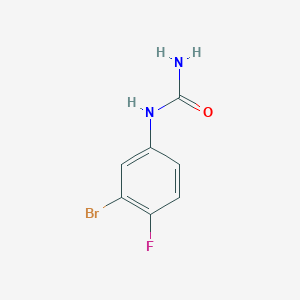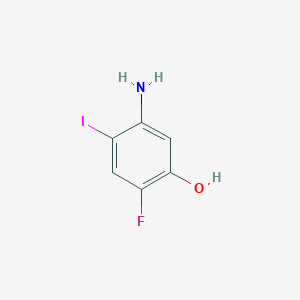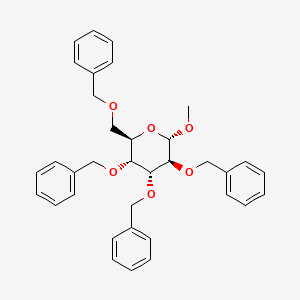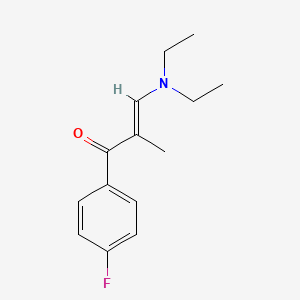
3-Bromo-4-fluorophenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluorophenylurea: is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of phenylurea, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorophenylurea typically involves the reaction of 3-bromo-4-fluoroaniline with an isocyanate or a urea derivative. One common method is the reaction of 3-bromo-4-fluoroaniline with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The urea moiety can be involved in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: Under acidic or basic conditions, 3-Bromo-4-fluorophenylurea can undergo hydrolysis to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenylureas can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-4-fluorophenylurea is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and specialty chemicals. It can also be employed in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-fluorophenylurea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-fluorophenol: This compound has a similar structure but lacks the urea moiety. It is used in the synthesis of various organic compounds.
3-Bromo-4-fluorodiphenyl ether: This compound contains an ether linkage instead of the urea group and is used in materials science and organic synthesis.
Uniqueness: 3-Bromo-4-fluorophenylurea is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, combined with the urea moiety. This combination imparts specific chemical and biological properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C7H6BrFN2O |
|---|---|
Molekulargewicht |
233.04 g/mol |
IUPAC-Name |
(3-bromo-4-fluorophenyl)urea |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) |
InChI-Schlüssel |
LZJVJZJYLGFHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)N)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)






![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)





